Butyl(2-phenylethyl)amine hydrochloride

Description

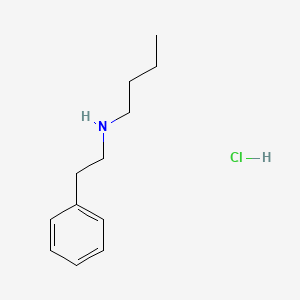

Structure

2D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-2-3-10-13-11-9-12-7-5-4-6-8-12;/h4-8,13H,2-3,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEQWJXDCSEKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Butyl 2 Phenylethyl Amine Hydrochloride

Established Synthetic Pathways for N-Alkylated Phenylethylamines

The synthesis of N-alkylated phenylethylamines, including Butyl(2-phenylethyl)amine, traditionally relies on a set of well-established chemical reactions. These methods, primarily centered around alkylation and reductive amination, provide reliable pathways to the target molecule.

Alkylation Approaches: Alkylation of Benzeneethanamine with Butyl Halides

Direct alkylation of phenylethylamine (benzeneethanamine) represents a straightforward approach to introducing a butyl group onto the nitrogen atom. This method typically involves a nucleophilic substitution reaction (SN2) where the amine acts as the nucleophile, attacking an alkyl halide, such as a butyl halide (e.g., butyl bromide or butyl iodide). libretexts.org

While conceptually simple, this reaction is often complicated by the potential for over-alkylation. The primary amine product, N-butylphenylethylamine, can itself react with another molecule of the butyl halide to form a tertiary amine. Furthermore, the tertiary amine can undergo a subsequent reaction to yield a quaternary ammonium (B1175870) salt. libretexts.org Consequently, controlling the reaction conditions to favor mono-alkylation and maximize the yield of the desired secondary amine is a significant challenge.

A summary of the potential products from the alkylation of phenylethylamine with a butyl halide is presented below:

| Reactant 1 | Reactant 2 | Product | Product Type |

| Phenylethylamine | Butyl Halide | N-Butylphenylethylamine | Secondary Amine |

| N-Butylphenylethylamine | Butyl Halide | N,N-Dibutylphenylethylamine | Tertiary Amine |

| N,N-Dibutylphenylethylamine | Butyl Halide | N,N,N-Tributylphenylethylammonium Halide | Quaternary Ammonium Salt |

Reductive Amination Strategies Utilizing Phenylethylamine Precursors

Reductive amination is a widely employed and highly effective method for the synthesis of secondary and tertiary amines. libretexts.orgmdpi.com This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine. ualberta.ca

In the context of synthesizing N-butylphenylethylamine, this strategy involves reacting phenylethylamine with butanal (an aldehyde). The initial reaction forms an unstable imine intermediate, which is then reduced in situ to the stable secondary amine.

The general steps for this process are:

Nucleophilic attack of phenylethylamine on the carbonyl carbon of butanal.

Formation of an imine intermediate.

Reduction of the imine by a hydride-donating agent like sodium borohydride (B1222165).

The versatility of reductive amination is demonstrated in the synthesis of other N-alkylated phenylethylamines, such as N-methyl-2-phenylethylamine. libretexts.org In this case, phenylethylamine is reacted with formaldehyde (B43269) (the simplest aldehyde) to form an imine, which is then reduced. libretexts.orgmdma.ch This specific application underscores the broad utility of reductive amination in preparing a variety of secondary amines by simply changing the aldehyde or ketone reactant. libretexts.org

Multi-Step Synthesis of Phenylethylamine Derivatives (e.g., from Phenylacetamide Reduction)

Phenylethylamine derivatives can also be prepared through multi-step synthetic sequences. One such pathway begins with the reduction of phenylacetamide. Reducing agents like zinc borohydride have been utilized to convert the amide functionality of phenylacetamide into the primary amine of phenylethylamine. google.comgoogle.com This process involves heating phenylacetamide with zinc borohydride in a suitable solvent system, followed by an acidic workup and subsequent basification to isolate the phenylethylamine product. google.comgoogle.com Once the core phenylethylamine structure is obtained, it can then be subjected to N-alkylation via the methods described above, such as reductive amination with butanal, to yield N-butylphenylethylamine.

Novel Synthetic Methodologies and Catalytic Systems

Recent advancements in organic synthesis have introduced novel and more efficient methods for the formation of C-N bonds, offering new avenues for the synthesis of phenylethylamine derivatives.

One innovative approach involves the use of transition metal catalysts. For instance, an iridium-catalyzed N-alkylation of phenethylamine (B48288) using alcohols as the alkylating agents has been developed. bath.ac.uk This method is considered a "borrowing hydrogen" or "hydrogen autotransfer" catalysis, where the alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine. The iridium catalyst facilitates both the dehydrogenation of the alcohol and the subsequent reduction of the imine intermediate. bath.ac.uk

Furthermore, nickel and photoredox dual catalysis has emerged as a powerful tool for cross-electrophile coupling. This methodology has been applied to the synthesis of β-phenethylamines through the coupling of aliphatic aziridines and aryl iodides. acs.orgucla.edu Mechanistic studies suggest that this reaction may proceed through the nucleophilic ring-opening of the aziridine (B145994) by an iodide to generate an intermediate iodoamine, which then participates in the cross-coupling reaction. ucla.edu

Palladium-catalyzed reactions have also been explored, such as the nosylamide-directed C-H olefination for the kinetic resolution of β-alkyl phenylethylamine derivatives, showcasing the continuous development in the stereoselective synthesis of complex amines. semanticscholar.org

These modern catalytic systems often provide higher selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods.

Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides

A novel and mild method for the synthesis of β-phenethylamine derivatives involves a photoassisted nickel-catalyzed reductive cross-coupling reaction. nih.gov This technique utilizes tosyl-protected alkyl aziridines and commercially available aryl iodides as coupling partners. nih.gov The reaction is notable for proceeding in the absence of stoichiometric heterogeneous reductants, instead employing an inexpensive organic photocatalyst. nih.gov This methodology has demonstrated unprecedented reactivity with the activation of cyclic aziridines, expanding the scope of accessible β-phenethylamine scaffolds. nih.gov

The general applicability of this method suggests a viable route to N-substituted phenethylamines, including Butyl(2-phenylethyl)amine, by selecting an appropriately substituted aziridine precursor. The reaction conditions are typically mild, involving a nickel source such as NiBr₂·dme, a bipyridine ligand (e.g., 4,4′-di-tert-butylbipyridine), and an organic photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) under visible light irradiation. nih.gov An amine base, such as triethylamine, serves as the sacrificial reductant. nih.gov

Table 1: Optimized Conditions for Ni/Photoredox Cross-Electrophile Coupling nih.gov

| Parameter | Condition |

| Nickel Catalyst | NiBr₂·dme |

| Ligand | 4,4′-di-tert-butylbipyridine (dtbbpy) |

| Photocatalyst | 4CzIPN |

| Reductant | Triethylamine (Et₃N) |

| Light Source | Blue LEDs or 450-nm photoreactor |

| Solvent | Dimethylformamide (DMF) |

The reaction demonstrates good functional group tolerance and provides a modular approach to a variety of β-phenethylamine derivatives. nih.gov

Exploration of Alternative Precursor Derivatizations for Amine Hydrochloride Salts

Beyond photoredox catalysis, traditional synthetic methods offer alternative pathways to Butyl(2-phenylethyl)amine hydrochloride. These methods often involve the derivatization of more readily available precursors.

Reductive Amination: A widely used method for the synthesis of secondary amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of Butyl(2-phenylethyl)amine, this could involve the reaction of 2-phenylethylamine with butanal or the reaction of butylamine (B146782) with phenylacetaldehyde (B1677652).

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory reagents. masterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Direct Alkylation: Another classical approach is the direct N-alkylation of a primary amine with an alkyl halide. libretexts.org In the context of Butyl(2-phenylethyl)amine synthesis, this would entail the reaction of 2-phenylethylamine with a butyl halide, such as butyl bromide or butyl iodide. This Sₙ2 reaction is often complicated by over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt, as the product secondary amine is often more nucleophilic than the starting primary amine. libretexts.orgmasterorganicchemistry.com To circumvent this, reaction conditions must be carefully controlled, often using a large excess of the primary amine.

A more controlled method for mono-alkylation is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a protected nitrogen source to react with an alkyl halide. masterorganicchemistry.com However, this method is primarily used for the synthesis of primary amines. masterorganicchemistry.com

Once the free base of Butyl(2-phenylethyl)amine is synthesized by any of these methods, it can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product selectivity.

Investigation of Reaction Intermediates and Transition States

In the Ni/photoredox cross-electrophile coupling, mechanistic studies suggest a pathway involving the nucleophilic ring-opening of the aziridine by iodide to generate an iodoamine as the active electrophile. nih.gov This intermediate is then proposed to participate in the nickel-catalyzed cross-coupling cycle. The catalytic cycle is believed to involve various oxidation states of nickel, potentially including Ni(0), Ni(I), Ni(II), and Ni(III) species. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, leading to the generation of the active nickel catalyst and radical intermediates.

For reductive amination, the reaction proceeds through a hemiaminal intermediate formed from the nucleophilic attack of the amine on the carbonyl group. wikipedia.org This is followed by the reversible loss of water to form an imine (or iminium ion under acidic conditions). wikipedia.org The C=N double bond of the imine is then reduced by a hydride source to yield the final amine product. wikipedia.org The rate-determining step can be either the formation of the imine or its reduction, depending on the specific substrates and reaction conditions.

Control of Stereochemistry and Diastereoselectivity in Amine Formation

When the resulting amine contains a stereocenter, controlling the stereochemical outcome of the reaction is of paramount importance.

Asymmetric Reductive Amination: For the synthesis of chiral amines, asymmetric reductive amination is a powerful tool. wikipedia.org This can be achieved through several strategies:

Use of a Chiral Substrate: If one of the starting materials (the amine or the carbonyl compound) is enantiomerically pure, it can induce diastereoselectivity in the formation of the product.

Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the amine or carbonyl substrate to direct the stereochemical course of the reaction. nih.gov After the reaction, the auxiliary is removed to yield the enantiomerically enriched amine. researchgate.net 1-Phenylethylamine (α-PEA) is a commonly used chiral auxiliary for this purpose. nih.govmdpi.com

Use of a Chiral Catalyst: An asymmetric catalyst, often a chiral transition metal complex, can be used to catalyze the reduction of the prochiral imine intermediate in an enantioselective manner. wikipedia.org

Diastereoselective Alkylation: In the case of direct alkylation, if the primary amine substrate already contains a stereocenter, the introduction of a new substituent can lead to the formation of diastereomers. The stereochemical outcome can be influenced by steric hindrance, where the incoming alkyl group will preferentially approach from the less hindered face of the amine. nih.gov The use of chiral auxiliaries on the nitrogen atom can also effectively control the diastereoselectivity of N-alkylation reactions. nih.govresearchgate.net

Advanced Analytical Methodologies for Butyl 2 Phenylethyl Amine Hydrochloride Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Butyl(2-phenylethyl)amine hydrochloride. By interacting with the molecule at an atomic and molecular level, these methods provide a "fingerprint" that confirms its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl ring, the ethyl chain, and the N-butyl group are expected. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons of the ethyl bridge and the butyl group will exhibit characteristic splitting patterns (e.g., triplets and multiplets) and chemical shifts based on their proximity to the nitrogen atom and the phenyl group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons, the two carbons of the ethyl linker, and the four carbons of the butyl group would each resonate at a specific chemical shift, confirming the carbon skeleton of the compound. hmdb.cahmdb.canp-mrd.org

Predicted NMR Data for this compound

Click to view data

| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | ~ 7.20 - 7.40 | Multiplet |

| -CH₂- (Ethyl, adjacent to Phenyl) | ~ 2.90 - 3.10 | Multiplet | |

| -CH₂- (Ethyl, adjacent to N) | ~ 3.10 - 3.30 | Multiplet | |

| N-CH₂- (Butyl) | ~ 2.90 - 3.10 | Multiplet | |

| -(CH₂)₂- (Butyl) | ~ 1.40 - 1.70 | Multiplet | |

| -CH₃ (Butyl) | ~ 0.90 - 1.00 | Triplet | |

| ¹³C NMR | Aromatic C (quaternary) | ~ 138 - 140 | |

| Aromatic C-H | ~ 126 - 129 | ||

| -CH₂- (Ethyl) | ~ 33 - 51 | ||

| N-CH₂- & -(CH₂)₂- (Butyl) | ~ 20 - 49 | ||

| -CH₃ (Butyl) | ~ 13 - 14 |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis (e.g., GC/MS, MS (ES+))

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with Gas Chromatography (GC/MS), it allows for the separation and identification of individual components in a mixture.

For Butyl(2-phenylethyl)amine, the molecular ion peak (M+) would correspond to the mass of the free base. A dominant fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain), resulting in a stable benzyl (B1604629) cation or a tropylium (B1234903) ion (m/z 91). Another characteristic fragmentation is the α-cleavage of the bond between the nitrogen and the adjacent carbon, leading to the formation of a stable iminium ion. chemguide.co.uk For Butyl(2-phenylethyl)amine, this would result in a prominent peak corresponding to the [CH₂=N⁺H(C₄H₉)] fragment. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique, often coupled with liquid chromatography, that typically produces a protonated molecular ion [M+H]⁺. This is particularly useful for confirming the molecular weight of the hydrochloride salt form of the compound. researchgate.net

Predicted Mass Spectrometry Fragmentation Data for Butyl(2-phenylethyl)amine

Click to view data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 148 | [M - C₂H₅]⁺ | Loss of an ethyl group from the butyl chain |

| 118 | [C₇H₈N]⁺ | Iminium ion from α-cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from Cα-Cβ cleavage |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For the analysis of phenethylamines, reversed-phase HPLC using a C18 column is commonly employed. nih.gov

A typical method would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often achieved using a UV detector, as the phenyl group provides strong chromophoric activity. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). The method's linearity, accuracy, and precision can be validated to ensure reliable quantitative results for purity assessment. nih.gov

Gas Chromatography (GC) for Volatile Amine Profiling and Quantitation (e.g., GC-FID)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While primary and secondary amines like Butyl(2-phenylethyl)amine can sometimes exhibit poor peak shape due to their basicity, this can be overcome by using specific columns or through derivatization.

A common setup involves a capillary column with a non-polar stationary phase (e.g., DB-1 or DB-5) and a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. researchgate.net A temperature-programmed analysis allows for the separation of the target analyte from any volatile impurities. For quantitative analysis, an internal standard is typically used to ensure high precision and accuracy. GC is a robust technique for determining the purity and concentration of Butyl(2-phenylethyl)amine in various samples. researchgate.net

Emerging Detection Technologies for Phenylethylamines

The field of analytical chemistry is continually evolving, with new technologies offering enhanced sensitivity, specificity, and speed for the detection of phenylethylamines.

One area of significant development is the use of advanced mass spectrometry techniques. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in the definitive identification of unknown compounds and in distinguishing between isobaric species (compounds with the same nominal mass but different elemental compositions). bohrium.com

Another emerging area is the development of biosensors and immunosensors. These devices utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer to generate a measurable signal in the presence of the target analyte. Such technologies hold promise for rapid, on-site, and highly selective detection of specific phenylethylamines, which could be invaluable in forensic and clinical settings.

Capillary electrophoresis coupled with mass spectrometry (CE-MS) is another powerful technique that offers high separation efficiency and sensitivity for the analysis of charged species like amines. This method can be particularly useful for separating complex mixtures of structurally related phenethylamine (B48288) analogues.

Potentiometric Sensors Utilizing Calixarenes and Composite Materials

Potentiometric sensors, a type of ion-selective electrode (ISE), are electrochemical sensors that allow for the determination of the activity of specific ions in a solution. The development of novel ionophores and composite materials has significantly enhanced the selectivity and sensitivity of these sensors for the detection of various organic amines.

Calixarenes as Ionophores:

Calixarenes are macrocyclic compounds that can form inclusion complexes with specific guest molecules, making them excellent candidates for ionophores in potentiometric sensors. While direct research on calixarene-based sensors for this compound is not extensively documented, studies on similar amine-containing pharmaceutical compounds demonstrate their potential. For instance, t-Butylcalixarene has been successfully employed as an ionophore in a PVC membrane sensor for the determination of fexofenadine, a histamine (B1213489) H1-receptor antagonist. This suggests that the hydrophobic cavity of calixarenes can be tailored to selectively bind with the butyl and phenylethyl groups of this compound.

The operational principle of such a sensor would involve the selective binding of the protonated Butyl(2-phenylethyl)amine cation to the calixarene (B151959) ionophore embedded within a polymeric membrane. This interaction would generate a potential difference across the membrane, which is proportional to the concentration of the target analyte.

Composite Materials in Sensor Construction:

The incorporation of composite materials into the electrode matrix can further enhance the performance of potentiometric sensors. Materials like multi-walled carbon nanotubes (MWCNTs) decorated with metal oxide nanoparticles can improve the sensor's conductivity, stability, and detection limit. For example, a carbon-paste electrode modified with t-Butylcalixarene and Fe2O3@MWCNTs has been developed for the determination of ivabradine (B130884) hydrochloride, another amine-containing drug. This composite material significantly improved the detection limit to the nanomolar range.

The use of such composite materials in a sensor for this compound could lead to a highly sensitive and robust analytical tool. The large surface area of the nanomaterials can facilitate the ion-exchange process at the electrode-solution interface, leading to a more stable and reproducible signal.

Table 1: Performance Characteristics of Potentiometric Sensors for Amine-Containing Pharmaceuticals (Illustrative Examples)

| Sensor Composition | Analyte | Linear Range (M) | Detection Limit (M) | Reference |

| t-Butylcalixarene-PVC membrane | Fexofenadine | 1.0 × 10⁻⁶ – 1.0 × 10⁻² | 5.0 × 10⁻⁷ | |

| t-Butylcalixarene/Fe₂O₃@MWCNTs Carbon-Paste | Ivabradine HCl | 1.0 × 10⁻⁷ – 1.0 × 10⁻³ | 3.6 × 10⁻⁸ |

This table presents data for analogous compounds to illustrate the potential performance of similar sensors for this compound.

High-Sensitivity Hyphenated Techniques (e.g., LC-PDA, LC-MS/MS)

Hyphenated analytical techniques, which combine the separation power of liquid chromatography (LC) with sensitive detection methods like a photodiode array (PDA) detector or tandem mass spectrometry (MS/MS), are indispensable for the definitive identification and quantification of organic compounds.

Liquid Chromatography with Photodiode Array Detection (LC-PDA):

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a versatile and widely used technique for the analysis of pharmaceutical compounds. This method allows for the separation of the analyte from a complex mixture, and the PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The PDA detector would be set to monitor the absorbance at a wavelength corresponding to the maximum absorbance of the phenylethylamine chromophore. While specific methods for this compound are not detailed in the provided results, the analysis of similar phenylethylamine analogs by HPLC-PDA has been reported, demonstrating the feasibility of this approach.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective analytical technique that has become the gold standard for the trace-level quantification of drugs and their metabolites in complex biological matrices. The liquid chromatograph separates the components of the sample, which are then ionized and introduced into the mass spectrometer. The tandem mass spectrometer allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces matrix interference.

The analysis of phenylethylamine analogs by LC-MS/MS has been extensively reported. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation would then generate specific product ions that can be monitored for quantification. The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the analyte, often in the picogram to nanogram per milliliter range.

Table 2: Exemplar LC-MS/MS Parameters for the Analysis of Phenethylamine Analogs

| Analyte Class | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| Illicit Phenethylamines | Varies | Varies | Varies | |

| 74 Phenethylamines | Varies | Varies | Varies | |

| LE300 (Dopamine Antagonist) | [M+H]⁺ | Specific fragment | Specific fragment | |

| Trace Amines | Varies | Varies | Varies |

This table provides examples of ion transitions used for the analysis of various phenethylamine analogs, illustrating the principles applicable to this compound.

Chemical Reactivity and Degradation Mechanisms of Butyl 2 Phenylethyl Amine Hydrochloride

Fundamental Reaction Pathways of Amine and Aryl Moieties

The reactivity of Butyl(2-phenylethyl)amine hydrochloride can be understood by considering the distinct chemical properties of its secondary amine functionality and the aromatic phenylethyl ring.

The nitrogen atom of the secondary amine in Butyl(2-phenylethyl)amine possesses a lone pair of electrons, making it a potent nucleophile. This inherent nucleophilicity allows it to participate in a variety of chemical reactions, attacking electron-deficient centers. However, in its hydrochloride salt form, the amine is protonated to form a secondary ammonium (B1175870) ion. This protonation significantly diminishes the nucleophilicity of the nitrogen atom as the lone pair is engaged in a bond with the proton. For the amine to exhibit its nucleophilic character, it must be in its free base form, which can be achieved by treatment with a base to deprotonate the ammonium ion.

Once in its free base form, N-butyl-2-phenylethylamine can undergo several key reactions:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. For instance, reaction with an alkyl halide (R-X) would yield a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium salt.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. This reaction is typically vigorous and leads to the formation of N-butyl-N-(2-phenylethyl)acetamide when reacting with acetyl chloride, for example.

Reaction with Carbonyl Compounds: The secondary amine can react with aldehydes and ketones to form enamines. This reaction is acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates.

The general propensity for these reactions is a fundamental aspect of secondary amine chemistry.

The phenyl group of the phenylethyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The ethylamine (B1201723) substituent on the benzene ring influences both the rate and the position of the electrophilic attack.

The alkyl group attached to the benzene ring is an activating group and an ortho, para-director. This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The increased electron density is most pronounced at the ortho and para positions relative to the point of attachment of the ethylamine group.

Common electrophilic aromatic substitution reactions that the phenylethyl ring of this compound can undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring, predominantly at the ortho and para positions.

Halogenation: In the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3, the benzene ring can be halogenated with bromine or chlorine.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce an alkyl or acyl group, respectively, onto the aromatic ring, again favoring the ortho and para positions.

It is important to note that under the strongly acidic conditions often required for these reactions, the amine group will be protonated. The resulting ammonium group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. This can significantly alter the expected outcome of the reaction, potentially hindering the reaction or directing the incoming electrophile to the meta position.

Thermal and Chemical Degradation Studies

The stability of this compound is a critical parameter, particularly under various environmental and industrial conditions. Degradation can occur through thermal and chemical pathways, leading to the loss of the parent compound and the formation of various degradation products.

For secondary amine hydrochlorides, the decomposition can be represented by the following equilibrium:

[R₂NH₂]⁺Cl⁻(s) ⇌ R₂NH(g) + HCl(g)

The temperature at which this decomposition becomes significant depends on the structure of the amine. Studies on various dialkylammonium chlorides have shown that the thermal stability is influenced by the nature of the alkyl groups. The decomposition process can be analyzed using thermogravimetric analysis (TGA) to determine the onset temperature of decomposition and the kinetics of the mass loss.

The activation energy for the thermal decomposition of amine salts can be determined using methods such as the Coats-Redfern method. For a series of dialkylammonium chlorides, the activation energies for thermal decomposition have been reported, providing an indication of their relative thermal stabilities.

Table 1: Representative Thermal Decomposition Data for Related Amine Hydrochlorides

| Compound | Decomposition Temperature Range (°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Diethylammonium Chloride | 200 - 300 | 120 - 150 |

| Dipropylammonium Chloride | 220 - 320 | 130 - 160 |

Note: The data in this table is illustrative and based on general trends for dialkylammonium chlorides. Specific values for this compound would require experimental determination.

The degradation of this compound can be significantly influenced by the solvent system and other reaction conditions such as pH and the presence of other reactive species.

Solvent Effects: The polarity of the solvent can affect the stability of the amine hydrochloride salt. In aqueous solutions, the salt is solvated, which can influence its thermal stability. The presence of water can also facilitate hydrolytic degradation pathways, although amine hydrochlorides are generally stable towards hydrolysis under neutral conditions. In non-polar organic solvents, the solubility of the hydrochloride salt is often limited.

pH Influence: The pH of an aqueous solution is a critical factor. In acidic solutions, the amine exists predominantly in its protonated, more stable ammonium form. As the pH increases, the concentration of the free amine increases. The free amine is generally more susceptible to oxidative and other degradation pathways. For instance, studies on the degradation of thiamine (B1217682) hydrochloride have shown a significant dependence of stability on pH, with greater stability observed in acidic conditions. nih.gov

Presence of Oxidants: The amine functionality can be susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various oxidation products, including N-oxides and products of N-dealkylation. The phenylethyl group can also be a target for oxidation, potentially leading to cleavage of the C-C bond or oxidation of the aromatic ring.

Reaction with Nitrosating Agents: In the presence of nitrous acid or other nitrosating agents (e.g., nitrites in acidic conditions), secondary amines can be converted to N-nitrosamines, which are a class of compounds of significant toxicological concern. nih.gov This reaction is highly dependent on pH, typically occurring under acidic conditions.

Photochemical Reactivity and Stability Investigations

The phenylethyl moiety in this compound contains a chromophore (the phenyl group) that can absorb ultraviolet (UV) radiation. This absorption of light can lead to photochemical reactions, resulting in the degradation of the compound.

The UV absorption spectrum of phenylethylamine shows characteristic absorption bands in the UV region. nih.govresearchgate.net Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various photochemical processes, including:

Photodissociation: The energy from the absorbed photon can be sufficient to break chemical bonds. The most likely bonds to undergo cleavage would be the C-N bond or the C-C bond of the ethyl side chain, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.

Photooxidation: In the presence of oxygen, the excited molecule can react with oxygen to form various photooxidation products. This can involve the formation of hydroperoxides or other oxygenated species.

The quantum yield of photolysis is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that react for each photon absorbed. While the specific quantum yield for the photolysis of this compound has not been reported, studies on related compounds can provide insights. For example, the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) has a reported quantum yield in the near-UV region. researchgate.net The photochemical stability of a compound is inversely related to its quantum yield of photolysis.

The photochemical degradation of phenylethylamine derivatives can lead to a variety of products. For instance, photodelivery systems for β-phenylethylamines have been developed, where the amine is released from a photolabile protecting group upon irradiation with light. rsc.org This indicates that the C-N bond can be susceptible to photochemical cleavage.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-butyl-2-phenylethylamine |

| Diethylammonium Chloride |

| Dipropylammonium Chloride |

| Dibutylammonium Chloride |

| Thiamine hydrochloride |

| 1-(2-nitrophenyl)ethyl phosphate |

Rearrangement Reactions (e.g., Nitrous Acid Induced Rearrangements of 2-Phenylethylamine)

The reaction of primary amines with nitrous acid (HNO₂) is a classic example of a reaction that can proceed through carbocation intermediates, which are susceptible to rearrangement. msu.edu While Butyl(2-phenylethyl)amine is a secondary amine, the structurally related primary amine, 2-phenylethylamine, provides a well-documented case of such rearrangements. This reaction is typically initiated by the formation of the nitrosonium ion (NO⁺) in an acidic solution of a nitrite (B80452) salt. msu.edu The primary amine attacks the nitrosonium ion, and after a series of proton transfers and the loss of water, an unstable diazonium ion is formed. For aliphatic amines like 2-phenylethylamine, this diazonium ion readily loses a molecule of nitrogen gas (N₂) to generate a primary carbocation. msu.edu

This carbocation is highly reactive and can undergo various subsequent reactions, including substitution, elimination, and, notably, rearrangement to a more stable carbocation. In the case of the 2-phenylethyl cation, rearrangement is a significant pathway.

Detailed research into this transformation was conducted using carbon-14 (B1195169) isotope labeling. cdnsciencepub.com In these studies, 2-phenylethylamine labeled with ¹⁴C at the C-1 position (the carbon atom attached to the amino group) was treated with sodium nitrite in various acidic media. cdnsciencepub.comdocumentsdelivered.com The primary product was 2-phenylethanol (B73330) (or 2-phenylethyl acetate (B1210297) if conducted in glacial acetic acid). cdnsciencepub.com

The key finding was that a substantial portion of the ¹⁴C label had migrated from the C-1 to the C-2 position in the product. cdnsciencepub.comresearchgate.net This indicates that a skeletal rearrangement had occurred. The mechanism proposed involves the formation of a bridged carbocation intermediate, known as a phenonium ion. The neighboring phenyl group participates in the departure of the nitrogen molecule, leading to a symmetrical intermediate where the positive charge is delocalized over the two carbons of the ethyl chain and the phenyl ring. When a nucleophile (like water) attacks this intermediate, it can do so at either the C-1 or C-2 position, leading to both unrearranged and rearranged products.

The extent of this rearrangement was found to be consistent across several different acid catalysts, suggesting the mechanism is not highly dependent on the specific acid used. cdnsciencepub.com

Table 1: Extent of Rearrangement in the Reaction of 2-Phenylethylamine-1-¹⁴C with Nitrous Acid cdnsciencepub.com

This table summarizes the percentage of isotopic rearrangement observed when 2-phenylethylamine-1-¹⁴C is treated with sodium nitrite in different acidic solutions. The rearrangement percentage reflects the amount of product where the ¹⁴C label has migrated from the C-1 to the C-2 position.

| Acid Medium | Product | % Rearrangement |

| Aqueous Hydrochloric Acid | 2-Phenylethanol | 22.5 |

| Aqueous Perchloric Acid | 2-Phenylethanol | 22.5 |

| Aqueous Acetic Acid | 2-Phenylethanol | 20.5 |

| Glacial Acetic Acid | 2-Phenylethyl acetate | 21.5 |

The consistent finding of approximately 20.5% to 22.5% rearrangement provides strong evidence for the involvement of the phenonium ion intermediate in the deamination of 2-phenylethylamine. cdnsciencepub.com This type of rearrangement is a characteristic feature of carbocation chemistry, particularly where a neighboring group can participate in stabilizing the positive charge.

Enzymatic Interactions and Biotransformation Pathways of Butyl 2 Phenylethyl Amine Hydrochloride

Interaction with Monoamine Oxidases (MAO)

Monoamine oxidases are a family of enzymes crucial for the oxidative deamination of various endogenous and exogenous amines. They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.

Phenylethylamine (PEA), the parent compound of Butyl(2-phenylethyl)amine hydrochloride, is a known substrate for both MAO-A and MAO-B. researchgate.netbohrium.com However, MAO-B displays a significantly higher affinity for non-hydroxylated phenylethylamines like PEA. nih.govnih.govnih.gov The introduction of an N-butyl group on the amine is expected to significantly alter its interaction with MAO enzymes.

Research on N-alkylated phenylethylamines suggests that the size of the alkyl group influences the compound's affinity for MAOs. Generally, as the length of the N-alkyl chain increases, the affinity for MAO-A tends to decrease. For instance, studies on N,α-diethylphenethylamine have shown it to be a weak inhibitor of both MAO-A and MAO-B. researchgate.net This suggests that the bulky N-butyl group in this compound would likely hinder its binding to the active sites of both MAO-A and MAO-B, making it a poor substrate for oxidative deamination compared to PEA. Consequently, it is more likely to act as a weak inhibitor, if at all, rather than a substrate for these enzymes.

| Compound | MAO-A Interaction | MAO-B Interaction |

|---|---|---|

| 2-Phenylethylamine (PEA) | Substrate | Preferred Substrate |

| N,α-diethylphenethylamine | Weak Inhibitor | Weak Inhibitor |

| Butyl(2-phenylethyl)amine | Likely Poor Substrate/Weak Inhibitor | Likely Poor Substrate/Weak Inhibitor |

Due to its likely role as a weak inhibitor of MAO-A and MAO-B, this compound could potentially influence the metabolism of endogenous biogenic amines that are substrates for these enzymes, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). By weakly inhibiting MAO, it could lead to a modest increase in the synaptic concentrations of these neurotransmitters. However, without specific inhibitory constants (Ki values), the physiological significance of this interaction remains speculative. The potentiation of PEA-induced behaviors by MAO-B inhibitors highlights the importance of this metabolic pathway for endogenous amines. researchgate.netnih.govnih.gov

Aldehyde Dehydrogenase and Aldehyde Oxidase Interactions

Should this compound undergo oxidative deamination by MAOs, or more likely, N-dealkylation by other enzymes to yield phenylethylamine which is then oxidized, the resulting intermediate would be phenylacetaldehyde (B1677652). hmdb.ca This aldehyde is then a substrate for aldehyde dehydrogenase and aldehyde oxidase.

Phenylacetaldehyde is readily oxidized to phenylacetic acid. hmdb.ca This conversion is a critical detoxification step, as aldehydes are generally reactive and potentially toxic compounds. researchgate.net Studies have shown that aldehyde dehydrogenase is the primary enzyme responsible for the oxidation of phenylacetaldehyde. nih.gov

In the biotransformation of phenylacetaldehyde to phenylacetic acid, aldehyde dehydrogenase plays the predominant role. nih.gov Aldehyde oxidase also contributes to this oxidation, but to a lesser extent. wikipedia.org The high capacity of aldehyde dehydrogenase ensures the efficient clearance of the aldehyde intermediate. wikipedia.org

| Enzyme | Role in Oxidation | Relative Contribution |

|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Major | High |

| Aldehyde Oxidase (AO) | Minor | Low |

Other Enzyme Systems and Potential Interactions

Given that this compound is a secondary amine, other enzyme systems are likely involved in its metabolism, particularly Cytochrome P450 (CYP) enzymes. A significant metabolic pathway for many secondary and tertiary amines is N-dealkylation, a reaction catalyzed by various CYP isoforms. nih.govnih.gov

N-dealkylation of this compound would yield two primary metabolites: phenylethylamine and butyraldehyde. The resulting phenylethylamine would then be a substrate for MAO-A and MAO-B, entering the metabolic cascade described above. Butyraldehyde would be further metabolized by aldehyde dehydrogenases.

The specific CYP isozymes involved in the N-dealkylation of N-butyl-phenylethylamine have not been identified, but CYP3A4, CYP2E1, and CYP1A2 are known to be involved in the metabolism of various amines. nih.gov

Furthermore, secondary amines can undergo other Phase I reactions such as N-oxidation, and the parent compound or its metabolites could be subject to Phase II conjugation reactions, including glucuronidation or sulfation, to increase their water solubility and facilitate excretion. However, specific studies on these pathways for this compound are not currently available.

Investigations with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) (as explored for analogous compounds)

While direct studies on this compound's interaction with cholinesterases are not extensively documented in publicly available literature, research on analogous compounds within the broader phenylethylamine and synthetic amine classes provides insight into potential interactions. Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for hydrolyzing choline-based esters, most notably the neurotransmitter acetylcholine. nih.govwikipedia.orgnih.gov Inhibition of these enzymes leads to an accumulation of acetylcholine, a mechanism exploited therapeutically in conditions like Alzheimer's disease. mdpi.commdpi.com

Investigations into various synthetic derivatives have identified compounds that exhibit inhibitory activity against both AChE and BChE. For instance, studies on tertiary amine derivatives of chlorochalcone (B8783882) have revealed compounds with significant AChE inhibitory activity. nih.gov One such derivative demonstrated an IC₅₀ value of 0.17 ± 0.06 µmol/L for AChE, with a high selectivity of over 667-fold for AChE compared to BChE. nih.gov Kinetic studies suggested a mixed-type inhibition, indicating that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Furthermore, large-scale screening of chemical libraries has identified numerous BChE inhibitors. nih.govresearchgate.net Known inhibitors such as bambuterol (B1223079) and tacrine, as well as novel inhibitors, have been characterized, representing a wide range of structural classes. nih.govresearchgate.net For example, the natural alkaloid boldine (B1667363) has been shown to inhibit both AChE and BChE, with IC₅₀ values of 372 μmol/l and 321 μmol/l, respectively, acting through a noncompetitive mechanism. nih.gov These findings highlight that the amine scaffold, a core feature of this compound, is present in various molecules capable of interacting with cholinesterases. The specific nature and potency of such an interaction for this compound itself would require direct experimental evaluation.

| Analogous Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Tertiary Amine Derivatives of Chlorochalcone | AChE, BChE | Potent and selective AChE inhibition (IC₅₀ = 0.17 µmol/L); Mixed-type inhibition mechanism. | nih.gov |

| Tacrine | AChE, BChE | Known dual inhibitor, used as a reference in many studies. | nih.govmdpi.com |

| Bambuterol Hydrochloride | BChE | Known selective BChE inhibitor. | nih.govresearchgate.net |

| Boldine (Alkaloid) | AChE, BChE | Noncompetitive inhibitor of both enzymes with IC₅₀ values in the micromolar range. | nih.gov |

| Rivastigmine | AChE, BChE | Carbamate inhibitor used pharmacologically, inhibits both enzymes pseudo-irreversibly. | mdpi.com |

Dopamine β-Hydroxylase (DBH) Ligand Development and Modulation

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase enzyme that plays a critical role in catecholamine biosynthesis by catalyzing the conversion of dopamine to norepinephrine. nih.govwikipedia.org The enzyme is not strictly specific to dopamine; it can hydroxylate a variety of other phenylethylamine derivatives. wikipedia.org The fundamental structural requirement for a substrate appears to be the phenylethylamine skeleton, which consists of a benzene (B151609) ring connected to a two-carbon side chain ending in an amino group. wikipedia.org This structural similarity suggests that Butyl(2-phenylethyl)amine, as a derivative of phenylethylamine, could potentially interact with DBH.

Research into the modulation of DBH has been a subject of interest for developing therapeutic agents. For instance, inhibiting DBH activity has been explored as a strategy in various physiological and pathological contexts. Studies using specific inhibitors have helped to elucidate the pharmacological effects of phenylethylamine and its analogs. In one study, the inhibition of DBH did not alter the rotational behavioral response induced by β-phenylethylamine in a rat model, suggesting that the conversion to its hydroxylated metabolite, phenylethanolamine, was not responsible for this particular dopaminergic effect. nih.gov This indicates that phenylethylamine itself, rather than its DBH-mediated metabolite, was the active agent in that context. nih.gov The development of ligands for DBH continues to be an area of medicinal chemistry research, with the phenethylamine (B48288) scaffold serving as a foundational structure for designing new modulators. nih.gov

| Interaction Type | Compound Class | Enzyme | Effect | Relevance | Reference(s) |

| Substrate Activity | Phenylethylamine derivatives | Dopamine β-Hydroxylase (DBH) | Catalyzes β-hydroxylation of the ethylamine (B1201723) side chain. | The core structure of Butyl(2-phenylethyl)amine is a substrate template for DBH. | wikipedia.org |

| Pharmacological Modulation | β-phenylethylamine | Dopamine β-Hydroxylase (DBH) | The effects of β-phenylethylamine were studied in the presence of a DBH inhibitor to distinguish the action of the parent compound from its metabolite. | Demonstrates a method to parse the specific activity of a phenylethylamine analog versus its potential hydroxylated metabolites. | nih.gov |

Studies with Primary Amine Oxidase from Microorganisms (e.g., Arthrobacter globiformis)

Primary amine oxidases are a class of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia. nih.gov A well-characterized example is the copper-containing phenylethylamine oxidase from the bacterium Arthrobacter globiformis. tandfonline.comuniprot.org This enzyme exhibits a distinct substrate preference, showing the highest activity towards 2-phenylethylamine and tyramine. tandfonline.com

The enzyme from A. globiformis is a homodimer with a subunit molecular weight of approximately 71,000 Da. tandfonline.com It is optimally active at a pH of 6.5. tandfonline.com The catalytic process involves the stereospecific abstraction of the pro-S hydrogen from the C1 position of the 2-phenylethylamine substrate. nih.gov Its substrate specificity is broad, acting on various aromatic monoamines as well as some aliphatic monoamines and diamines. tandfonline.com However, it is not active towards benzylamine. tandfonline.com The high affinity for 2-phenylethylamine makes this microbial enzyme a relevant model for studying the biotransformation of related structures, including N-alkylated derivatives like this compound. The presence of the N-butyl group would likely influence its binding and turnover rate compared to the parent compound, a subject for direct enzymatic investigation.

| Substrate | Relative Reaction Rate (%) | Michaelis Constant (Km) (mM) | Reference(s) |

| 2-Phenylethylamine | 100 | 0.04 | tandfonline.com |

| Tyramine | 98 | 0.05 | tandfonline.com |

| 3-Phenyl-1-propylamine | 50 | 0.04 | tandfonline.com |

| Dopamine | 48 | 0.14 | tandfonline.com |

| Tryptamine | 25 | 0.03 | tandfonline.com |

| DL-Octopamine | 19 | 0.09 | tandfonline.com |

| 4-Phenyl-1-butylamine | 15 | 0.01 | tandfonline.com |

| Histamine (B1213489) | 2 | 0.20 | tandfonline.com |

| Benzylamine | 0 | - | tandfonline.com |

In Vitro Metabolic Fate and Pathway Elucidation

The metabolic fate of this compound is predicted to follow pathways established for its core structure, β-phenylethylamine (PEA). In humans and other mammals, PEA is extensively metabolized by a variety of enzymes. wikipedia.orgresearchgate.net The primary route of degradation is oxidative deamination catalyzed by monoamine oxidases (MAO), specifically both MAO-A and MAO-B. wikipedia.orgnih.gov This reaction converts PEA into phenylacetaldehyde. wikipedia.org Subsequently, the aldehyde dehydrogenase (ALDH) enzyme rapidly metabolizes phenylacetaldehyde to its principal urinary metabolite, phenylacetic acid. wikipedia.org This rapid metabolism, particularly by MAO-B in the small intestine, results in low bioavailability of orally ingested PEA. wikipedia.org

In addition to the main MAO-mediated pathway, other enzymatic transformations have been identified for phenylethylamine and its derivatives. These include reactions catalyzed by phenylethanolamine N-methyltransferase (PNMT), semicarbazide-sensitive amine oxidases (SSAOs), and flavin-containing monooxygenase 3 (FMO3). wikipedia.org For substituted phenylethylamines, metabolic pathways can be more complex. Studies on new psychoactive substances derived from phenylethylamine have identified metabolites formed through hydroxylation (on the alkyl group or aromatic ring) and N-acetylation, followed by conjugation with glucuronic acid or sulfate (B86663). researchgate.netnih.gov Therefore, the in vitro metabolism of Butyl(2-phenylethyl)amine would likely involve N-dealkylation (removal of the butyl group), hydroxylation of the butyl chain or the phenyl ring, and oxidative deamination of the parent compound or its dealkylated metabolite, followed by further oxidation and conjugation.

| Metabolic Pathway | Enzyme(s) Involved | Key Metabolite(s) | Compound Class | Reference(s) |

| Oxidative Deamination | Monoamine Oxidase (MAO-A, MAO-B), Aldehyde Dehydrogenase (ALDH) | Phenylacetaldehyde, Phenylacetic acid | β-phenylethylamine | wikipedia.org |

| N-Dealkylation | Cytochrome P450 (CYP) enzymes (presumed) | 2-Phenylethylamine | N-alkylated phenylethylamines | nih.gov |

| Hydroxylation | Cytochrome P450 (CYP) enzymes (presumed) | Hydroxylated derivatives (alkyl or aryl) | Substituted phenylethylamines | researchgate.net |

| N-Acetylation | N-acetyltransferase (NAT) | N-acetylated metabolites | Substituted phenylethylamines | researchgate.net |

| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates | Hydroxylated metabolites | nih.gov |

Receptor Binding and Mechanistic Pharmacology of Butyl 2 Phenylethyl Amine Hydrochloride Analogues

Trace Amine-Associated Receptor 1 (TAAR1) Interaction Studies

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine (β-PEA), and is a key modulator of monoaminergic systems. researchgate.netnih.gov Analogues of Butyl(2-phenylethyl)amine, which share the core β-PEA scaffold, are potent ligands at this receptor, exhibiting a range of agonist activities.

Phenethylamine (B48288) analogues display a wide spectrum of efficacy at human TAAR1, ranging from full agonism to partial agonism. The endogenous ligand β-PEA serves as a benchmark for full agonist activity. nih.gov Synthetic analogues have been developed that either mimic or modulate this activity. For instance, compounds like RO5256390 demonstrate high potency and efficacy comparable to β-PEA, with a reported cAMP production of 79–107% relative to PEA. nih.gov In contrast, other analogues such as RO5203648 and RO5263397 are classified as partial agonists, eliciting a submaximal response (e.g., 48%–73% efficacy for RO5203648) compared to full agonists. nih.gov

The agonist activity of various phenethylamine analogues at human TAAR1 has been quantified in vitro, revealing how structural modifications influence potency (EC₅₀) and efficacy (Eₘₐₓ). nih.gov Generally, almost all tested phenethylamines activate TAAR1. nih.gov For example, N-methylphenethylamine and hordenine (B123053) are potent full agonists, whereas other analogues like methylsynephrine show no significant activation. nih.gov Novel compounds, such as PCC0105004, have been identified as high-efficacy full agonists with potent EC₅₀ values. nih.gov

Interactive Table: Efficacy of Phenethylamine Analogues at Human TAAR1

| Compound | Type | EC₅₀ (µM) | Eₘₐₓ (% of β-PEA) | Source |

| β-Phenylethylamine | Full Agonist | 1.8 | 100% | nih.gov |

| N-Methylphenethylamine | Full Agonist | 2.5 | 104% | nih.gov |

| Hordenine | Full Agonist | 3.5 | 98% | nih.gov |

| Tyramine | Full Agonist | 9.1 | 96% | nih.gov |

| p-Synephrine | Partial Agonist | 92 | 40% | nih.gov |

| RO5256390 | Full Agonist | N/A | 79-107% | nih.gov |

| RO5203648 | Partial Agonist | N/A | 48-73% | nih.gov |

| PCC0105004 | Full Agonist | 0.06182 | 92.9% | nih.gov |

| Methylsynephrine | Inactive | >300 | N/A | nih.gov |

The interaction between phenethylamine analogues and TAAR1 is governed by specific structural features within the receptor's binding pocket. Cryo-electron microscopy studies have revealed a primary amine recognition pocket (PARP) and a second binding pocket (SBP) within TAAR1. nih.gov A highly conserved aspartic acid residue, D103 (D3.32), in the PARP is crucial for recognizing the primary amine group of ligands like β-PEA through a salt bridge interaction. nih.govresearchgate.netebi.ac.uk Mutation of this residue renders the receptor insensitive to β-PEA and related compounds. ebi.ac.uk

Beyond this primary anchor point, ligand specificity and efficacy are modulated by interactions within the broader binding pocket. Key residues, including Ser107, Trp264, Phe268, and Tyr294, form hydrogen bonds and hydrophobic or π-π stacking interactions that stabilize the ligand-receptor complex. ebi.ac.ukresearchgate.net For example, residue 268 (Thr in mouse TAAR1, Met in rat TAAR1) and residue 287 (Tyr in mouse TAAR1, Asn in rat TAAR1) have been identified as major contributors to the binding of amphetamine isomers and determining species-specific stereoselectivity. ebi.ac.uk The presence of a hydroxyl group on the phenyl ring, as in tyramine, can enhance binding compared to β-PEA by providing an additional point of interaction. nih.gov Targeting specific residues in the SBP can further modulate the signaling preference of the ligand. nih.gov

Opioid Receptor Ligand Investigations (Kappa, Mu, Delta)

Certain derivatives of 2-phenylethylamine, particularly those where the phenethyl moiety is attached to the nitrogen atom of an opioid scaffold, exhibit significant affinity for opioid receptors. These interactions are critical to their pharmacological profiles, which can include potent agonism and functionally selective signaling.

The N-phenethyl substitution on various opioid cores is a well-established strategy for enhancing affinity and potency, particularly at the mu-opioid receptor (MOR). researchgate.netnih.gov For example, N-phenethylnormorphine demonstrates a sevenfold higher affinity for the MOR (Ki = 0.93 nM) compared to morphine and acts as a potent agonist. researchgate.net This highlights the importance of the N-phenethyl group in interacting with the receptor binding pocket. researchgate.net Similarly, in the fentanyl series of compounds, the N-phenethyl group is considered crucial for high-affinity binding to the MOR. nih.gov

The activation of opioid receptors, including by phenylethylamine analogues, initiates intracellular signaling through the coupling of heterotrimeric G proteins. nih.gov Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα and Gβγ subunits, which then modulate downstream effectors to produce the receptor's physiological effects. nih.gov

Interactive Table: Opioid Receptor Binding Affinities of N-Phenethyl Analogues

| Compound | Receptor Target | Binding Affinity (Ki or IC₅₀) | Source |

| N-phenethylnormorphine | Mu (MOR) | Ki = 0.93 nM | researchgate.net |

| Dermorphin Analogue 1 | Mu (MOR) | IC₅₀ = 0.1-5 nM | |

| Dermorphin Analogue 2 | Mu (MOR) | IC₅₀ = 0.1-5 nM | |

| Dermorphin Analogue 4 | Mu (MOR) | IC₅₀ = 0.1-5 nM |

Opioid receptors can signal through two primary intracellular pathways: the G-protein pathway, which is largely associated with therapeutic analgesia, and the β-arrestin pathway, which has been implicated in adverse effects like respiratory depression and tolerance. nih.govmdpi.commdpi.com Ligands that preferentially activate one pathway over the other are known as "biased agonists." nih.gov This functional selectivity offers a promising strategy for developing safer analgesics. mdpi.commdpi.com

Several phenylethylamine derivatives have been identified as G-protein-biased agonists. mdpi.comfrontiersin.org For instance, SR-17018, which contains a 2-phenylethyl moiety, is a G-protein-biased MOR agonist. mdpi.com At the kappa-opioid receptor (KOR), compounds such as HS666 (3-(2-((cyclopropylmethyl)(phenethyl)amino)ethyl)phenol) and BPHA (N-n-butyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine) have been developed as G-protein-biased agonists. frontiersin.org The implication of this bias is the potential to elicit robust analgesia with a reduced side-effect profile. mdpi.comfrontiersin.org For KOR agonists, G-protein bias is hypothesized to provide pain and itch relief while avoiding the dysphoria and psychosis associated with unbiased KOR agonists. frontiersin.org However, the therapeutic advantage of G-protein bias is still a subject of ongoing research and debate, with some studies suggesting that these ligands may behave more like low-efficacy partial agonists. mdpi.comnih.govbris.ac.uknih.gov

Adrenergic and Dopaminergic Receptor Interactions

Phenylethylamine and its analogues are structurally similar to endogenous catecholamines like adrenaline, noradrenaline, and dopamine (B1211576). nih.govnih.gov This structural resemblance underlies their ability to interact directly with adrenergic and dopaminergic receptors.

Phenethylamines can act as agonists at a wide array of human adrenergic receptor subtypes, including α₁, α₂, and β receptors. nih.govconsensus.app The potency and efficacy of these interactions are highly dependent on the specific substitutions on the phenethylamine scaffold. consensus.app For example, hordenine is a potent agonist at β₂ receptors, while p-synephrine is an agonist at α₂ₐ receptors. nih.gov Chronic administration of 2-phenylethylamine has been shown to cause a down-regulation of both β₁- and β₂-adrenoceptors in rat cortex, suggesting a long-term adaptive response to increased receptor stimulation. nih.gov

Regarding the dopaminergic system, studies have shown that chronic treatment with 2-phenylethylamine can result in a decreased density of D1-like dopamine receptors in the striatum, while not affecting D2-like receptors. nih.govnih.gov However, other research indicates that 2-phenylethylamine does not directly alter D1-like receptor binding in acute assays. nih.gov In addition to direct receptor interactions, many phenethylamine derivatives are potent inhibitors of the dopamine transporter (DAT), which indirectly modulates dopaminergic signaling by increasing synaptic dopamine levels. biomolther.orgbiomolther.org

Interactive Table: Activity of Phenethylamine Analogues at Adrenergic Receptors

| Compound | Receptor Target | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |

| Adrenaline | ADRα₁ₐ | 34 nM | 100% | nih.gov |

| Adrenaline | ADRα₂ₐ | 8.4 nM | 100% | nih.gov |

| Adrenaline | ADRβ₂ | 2.5 nM | 100% | nih.gov |

| p-Synephrine | ADRα₁ₐ | 26 µM | 105% | nih.gov |

| p-Synephrine | ADRα₂ₐ | 100 µM | 89% | nih.gov |

| Hordenine | ADRα₂ₐ | 690 µM | 12% | nih.gov |

| Hordenine | ADRβ₂ | 2.4 µM | 97% | nih.gov |

| N-Methyltyramine | ADRα₁ₐ | 19 µM | 39% | nih.gov |

Alpha and Beta-Adrenergic Receptor Modulations by Phenylethylamine Scaffolds

The phenylethylamine (PEA) backbone is a foundational structure for many sympathomimetic agents, and modifications to this scaffold significantly influence activity at alpha (α) and beta (β)-adrenergic receptors. pharmacy180.com Maximal agonistic activity is typically observed in β-phenylethylamine derivatives that feature hydroxyl groups at the meta and para positions of the phenyl ring (a catechol moiety) and a β-hydroxyl group on the ethylamine (B1201723) side chain. pharmacy180.com However, replacement of the catechol group with other substituted phenyl moieties can confer selectivity for different adrenergic receptor subtypes. pharmacy180.com

The substitution at the nitrogen atom of the ethylamine side chain is a critical determinant of α- and β-receptor activity. pharmacy180.com As the size of the N-substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases. pharmacy180.com For instance, norepinephrine (B1679862), with a primary amine, is a potent agonist at both α and β1 receptors. pharmacy180.comnih.gov Epinephrine (B1671497), with an N-methyl group, is a potent agonist at α, β1, and β2 receptors. pharmacy180.com Further increasing the bulk of the substituent, such as the isopropyl group in isoproterenol, leads to a significant drop in α-activity and a strong increase in β-activity. pharmacy180.comnih.gov The presence of an N-tertiary butyl group can further enhance selectivity for the β2 receptor. pharmacy180.comnih.gov Therefore, for an N-butylphenylethylamine, a decreased α-adrenergic activity and an increased β-adrenergic activity compared to unsubstituted phenylethylamine would be expected.

Several phenylethylamine analogues found in food supplements have been shown to activate various adrenergic receptors. For example, p-synephrine and hordenine activate ADRα2A, while higenamine (B191414) is a partial agonist at ADRβ2. mdpi.com

Table 1: Influence of N-Substitution on Adrenergic Receptor Activity

| Compound | N-Substituent | α-Receptor Activity | β-Receptor Activity |

|---|---|---|---|

| Norepinephrine | -H | High | Moderate (mainly β1) |

| Epinephrine | -CH3 | High | High (β1 and β2) |

| Isoproterenol | -CH(CH3)2 | Low | High (non-selective β) |

| Metaproterenol | -CH(CH3)2 | Low | High (β2 selective) |

This table illustrates general structure-activity relationships for adrenergic agonists based on the phenylethylamine scaffold. pharmacy180.com

Dopamine Receptor Subtype (D1/D2-type) Binding and Activity

Phenylethylamine and its derivatives are known to interact with the dopaminergic system, primarily by affecting the dopamine transporter (DAT), which in turn influences dopamine receptor function. biomolther.orgnih.govskku.edu The core phenylethylamine structure is present in endogenous catecholamines like dopamine. nih.gov Many β-phenylethylamine derivatives have been studied for their ability to inhibit dopamine reuptake. biomolther.orgnih.govskku.edu

The structure-activity relationship (SAR) for dopamine reuptake inhibition by phenylethylamine analogues indicates that the nature of substituents on the aromatic ring, the length of alkyl groups, and the size of the ring at the alkylamine position all play a role. biomolther.orgnih.gov Specifically, longer alkyl groups at the alkylamine position have been associated with stronger inhibitory activities on dopamine reuptake. biomolther.orgnih.govskku.edu This suggests that an N-butyl substituent on the phenylethylamine backbone could contribute to DAT inhibition. Inhibition of dopamine reuptake increases the concentration of dopamine in the synapse, which can lead to enhanced activation of dopamine receptors, including D1 and D2 subtypes. biomolther.orgresearchgate.net

Furthermore, studies have shown a functional link between DAT inhibition by phenylethylamine derivatives and the regulation of D2 receptor function. nih.govskku.eduresearchgate.net For instance, the inhibition of dopamine reuptake can prevent the DA-induced endocytosis of D2 receptors. researchgate.net While direct binding affinities of simple N-alkylated phenylethylamines at D1 and D2 receptors are not extensively documented in the provided context, their primary mechanism of modulating dopaminergic neurotransmission appears to be through their action on DAT. biomolther.orgconsensus.app Dopamine receptors are categorized into the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4). mdpi.com The D1-like receptors typically activate adenylyl cyclase, while the D2-like receptors inhibit it. mdpi.com

Serotonin (B10506) (5-HT) Receptor System Engagement

5-HT2A, 5-HT2B, and 5-HT2C Receptor Binding Profiles and Activation Potency

The phenylethylamine scaffold is the basis for a major class of serotonergic hallucinogens that act as agonists at 5-HT2 receptors. nih.govbiomolther.org The affinity and activity of these compounds are highly dependent on the substitution patterns on the phenylethylamine molecule. biomolther.orgbiomolther.org Generally, phenylethylamine derivatives show selectivity for the 5-HT2A receptor. biomolther.org

Many psychoactive phenethylamines are agonists at 5-HT2A and 5-HT2C receptors. researchgate.net For example, 4-thio-substituted phenethylamines (2C-T drugs) exhibit high affinity for 5-HT2A (Ki values of 1-54 nM) and 5-HT2C receptors (Ki values of 40-350 nM). researchgate.net These compounds act as potent partial agonists at 5-HT2A receptors (EC50 values of 1-53 nM) and 5-HT2B receptors (EC50 values of 44-370 nM). researchgate.net

The addition of an N-benzyl group to the phenethylamine structure, creating the "NBOMe" class of compounds, has been shown to dramatically increase affinity for the 5-HT2A receptor, often by as much as 300-fold compared to their simpler N-alkyl counterparts. nih.govnih.gov These N-benzylphenethylamines are potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov This highlights the significant role of the N-substituent in modulating activity at serotonin receptors. While specific binding data for N-butylphenylethylamine is not provided, the general trend suggests that N-substitution is a key factor in determining the binding profile and potency at 5-HT2 subtypes.

Influence of Substituents on Receptor Activation and Efficacy

Substituents on both the phenyl ring and the nitrogen atom of the phenylethylamine core profoundly influence receptor activation and efficacy at 5-HT2 receptors. For N-unsubstituted phenylalkylamines, the 2,5-dimethoxy substitution pattern on the phenyl ring is often associated with optimal psychedelic and receptor activity. nih.gov The substituent at the 4-position of the phenyl ring can also be modified to alter activity. nih.gov

As mentioned, N-arylmethyl (e.g., N-benzyl) substitution is a critical modification that dramatically enhances affinity and potency at the 5-HT2A receptor. nih.gov This is thought to be due to the N-benzyl moiety interacting with specific amino acid residues, such as Phe339, in the receptor's binding pocket. nih.gov In contrast, simple N-alkylation has historically been associated with a loss of 5-HT2A activity, though the N-benzyl substitution is a notable exception. mdpi.com

Studies on various phenylethylamine derivatives have shown that alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon have a positive effect on binding affinity to the 5-HT2A receptor. biomolther.org Oxygen-containing groups attached to the nitrogen atom can have mixed effects depending on their position. biomolther.org

Table 2: Receptor Interaction Profiles of Select Phenylethylamine Derivatives

| Compound Class | Receptor Target | Typical Affinity (Ki) | Functional Activity |

|---|---|---|---|

| 2C-T Drugs | 5-HT2A | 1-54 nM | Potent Partial Agonist |

| 5-HT2C | 40-350 nM | - | |

| 5-HT2B | - | Potent Partial Agonist (EC50 44-370 nM) |

This table summarizes the general receptor binding and activity profiles for classes of substituted phenethylamines. nih.govresearchgate.net

Other Receptor and Protein Targets and Mechanistic Insights

Adenosine (B11128) Receptor (AR) Ligand Properties

The 2-phenylethylamine moiety is a structural component found in a variety of adenosine receptor (AR) ligands. nih.gov Adenosine receptors are G-protein-coupled receptors with four subtypes: A1, A2A, A2B, and A3. nih.gov The phenylethylamine structure can be found in well-known AR ligands such as N6-(2-phenylethyl)adenosine and the potent A2A receptor agonist CGS 21680. nih.govnih.gov

In the case of CGS 21680, the 2-(2-phenylethyl)amino modification on the adenosine core is particularly important for enhancing affinity at the A2A adenosine receptor. nih.gov This suggests that the phenylethylamine structure can serve as a key pharmacophore for interaction with this receptor subtype. While the provided information focuses on phenylethylamine as a fragment within larger, more complex adenosine receptor ligands, it underscores the potential for the basic phenylethylamine scaffold to interact with this receptor system. The specific ligand properties of Butyl(2-phenylethyl)amine hydrochloride at adenosine receptors have not been detailed, but the presence of the phenylethylamine motif in known AR ligands suggests a potential, though likely weak, interaction.

Sigma-1 Receptor Affinity and Selectivity

Research into the structure-activity relationships of ligands for the sigma-1 receptor has identified the phenylalkylamine framework as a key pharmacophore. nih.gov Studies on various N-alkylamines have demonstrated that the addition of an N-3-phenylpropyl or N-3-(4-nitrophenyl)propyl group can significantly enhance binding affinity for the sigma-1 receptor, in some cases by several orders of magnitude. nih.gov This suggests that the N-(2-phenylethyl) component of this compound could contribute favorably to its potential interaction with the sigma-1 receptor.

The increase in affinity is particularly pronounced for N-alkylamines with shorter carbon chains. nih.gov For instance, the affinity of butylamine (B146782) for the sigma-1 receptor is dramatically increased with the addition of a phenylpropyl group. nih.gov This observation underscores the potential for N-butyl substitution, as seen in this compound, to be a component of a high-affinity sigma-1 receptor ligand when combined with a phenylethyl group. The minimal pharmacophore for sigma-1 receptor binding is suggested to be a phenylalkylamine structure, a core feature of this compound. nih.gov

| Compound/Derivative Class | Modification | Impact on Sigma-1 Receptor Affinity |

| N-Alkylamines | Addition of N-3-phenylpropyl group | 2 to 6 orders of magnitude higher affinity |

| N-Alkylamines | Addition of N-3-(4-nitrophenyl)propyl group | 2 to 6 orders of magnitude higher affinity |

| Short-chain N-alkylamines (e.g., butylamine) | Addition of a phenylpropyl group | Dramatic increase in affinity nih.gov |

Carbonic Anhydrase (CA) Inhibition Mechanisms

The phenethylamine scaffold has been explored as a basis for the development of carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. nih.gov Research has demonstrated that derivatives of phenethylamine can exhibit potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govnih.gov